molecular formula C26H24N4O2S2 B2794256 4-benzyl-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-47-8

4-benzyl-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2794256
CAS No.: 392296-47-8
M. Wt: 488.62
InChI Key: AJYMCNQTCHNETF-UHFFFAOYSA-N
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Description

4-Benzyl-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a sophisticated synthetic compound featuring a 1,3,4-thiadiazole core, a structural motif widely recognized in medicinal chemistry for its diverse pharmacological potential . This molecule integrates a benzyl-substituted benzamide moiety connected via a thioether linkage to an acetamide group bearing a 3,5-dimethylphenyl substituent. Compounds within this structural class have demonstrated significant research value as enzyme inhibitors, particularly targeting lipoxygenase (LOX) enzymes . The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, with derivatives frequently exhibiting potent biological activities including anticancer properties, as evidenced by cytotoxicity assessments in various cell lines such as PC3, HT29, and SKNMC using established protocols like the MTT assay . The mechanism of action for such compounds is often multifaceted, with research indicating potential involvement in inhibiting tyrosine kinase enzymes and induction of apoptosis, although the specific molecular targets for this analog require further experimental validation . The presence of the lipoxygenase inhibitory activity, particularly against the 15-lipoxygenase-1 (15-LOX-1) isoform, positions this compound as a valuable chemical tool for investigating the role of eicosanoids in tumor promotion, progression, and metastatic disease . This compound is provided exclusively for research applications in fields such as cancer biology, enzyme inhibition studies, and medicinal chemistry exploration. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-benzyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S2/c1-17-12-18(2)14-22(13-17)27-23(31)16-33-26-30-29-25(34-26)28-24(32)21-10-8-20(9-11-21)15-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYMCNQTCHNETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzyl-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Thiadiazole Ring : The thiadiazole ring is synthesized through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
  • Attachment of Benzoyl Group : A Friedel-Crafts acylation reaction introduces the benzoyl group by reacting benzoyl chloride with the thiadiazole derivative in the presence of a Lewis acid catalyst.
  • Coupling with Benzamide : The final step involves coupling the thiadiazole derivative with benzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has been evaluated against various human cancer cell lines including U-937 (human histiocytic lymphoma) and SK-MEL-1 (human melanoma). The IC50 values for these cancer cell lines ranged from 5.7 to 12.2 μM, indicating potent antiproliferative effects .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction in a time and concentration-dependent manner without affecting tubulin polymerization or CDK activity at certain concentrations . This suggests alternative targets may be involved in its anticancer activity.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • In vitro Studies : Preliminary evaluations indicate that derivatives of thiadiazoles exhibit broad-spectrum antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Comparative Analysis

To better understand the biological activity of this compound compared to other similar compounds, a summary table is presented below.

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundAnticancer5.7 - 12.2Induces apoptosis
N-(5-Nitrothiazol-2-yl)-2-acetamideAntitumor7.4Inhibits Abl protein kinase
Thiadiazole Derivative XAntibacterialNot specifiedDisrupts bacterial cell wall

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives where structural modifications led to enhanced biological activity. For example, modifications at the 2-position of the thiazole ring were found to significantly influence the anticancer efficacy against K562 chronic myelogenous leukemia cells .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have investigated the anticancer potential of compounds related to thiadiazoles. For instance, derivatives of 1,3,4-thiadiazole have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways, including the modulation of signaling cascades associated with cancer progression .
  • Antimicrobial Activity
    • Thiadiazole derivatives are recognized for their antimicrobial properties. Research indicates that modifications to the thiadiazole structure can enhance activity against bacterial strains and fungi. The compound's ability to disrupt microbial cell walls or interfere with metabolic pathways makes it a candidate for further exploration in antibiotic development .

Anticancer Research

A study published in the Journal of Research in Pharmacy evaluated various thiadiazole derivatives for their anticancer activity against a panel of human cancer cell lines. Among these derivatives, compounds similar to 4-benzyl-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibited significant cytotoxicity against leukemia and solid tumor cells. The most effective compounds were noted for their ability to induce apoptosis through caspase activation .

Antimicrobial Efficacy

In another study focusing on antimicrobial agents derived from thiadiazoles, researchers synthesized a series of compounds and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced antibacterial activity compared to standard antibiotics. This highlights the potential of this compound as a lead compound in antibiotic development .

Data Tables

Application Area Activity Cell Lines/Organisms Tested Reference
AnticancerApoptosis InductionMOLT-4 (Leukemia), SF-295 (CNS Cancer)
AntimicrobialBactericidal ActivityVarious Gram-positive and Gram-negative strains

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with derivatives in and , which feature 1,3,4-thiadiazole cores with varying substituents. Key analogues include:

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h): Substituted with a benzylthio group and phenoxy-acetamide, yielding 88% with a melting point of 133–135°C .
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Incorporates a chlorobenzylthio group, achieving 82% yield and melting point 138–140°C .
  • N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) : Piperidine-ethylthio substituents linked to benzamide, synthesized for acetylcholinesterase inhibition studies .

Table 1: Key Physicochemical Properties of Selected Analogues

Compound Substituents (R1, R2) Yield (%) Melting Point (°C)
Target Compound Benzyl, 3,5-dimethylphenylamino-acetyl - -
5h Benzylthio, phenoxy-acetamide 88 133–135
5j 4-Chlorobenzylthio, phenoxy-acetamide 82 138–140
7a–7l Piperidine-ethylthio, benzamide 60–85 160–220
(E)-5-(3,5-Dimethylphenyl) derivative 3,5-Dimethylphenyl, methylsulfanyl - 408 (decomp.)
Spectroscopic Characterization
  • IR Spectroscopy : The target compound’s carbonyl stretches (C=O from benzamide and acetamide) align with analogues like 5h (1663–1682 cm⁻¹ for C=O) . The absence of νS–H bands (~2500 cm⁻¹) confirms thione tautomer stability, as in .
  • NMR Data : Aromatic protons in the 7.36–8.39 ppm range (DMSO-d₆) are consistent with benzamide and substituted phenyl groups, mirroring compounds 8a–8c .

Table 2: Spectral Data Comparison

Compound IR C=O Stretch (cm⁻¹) ^1H-NMR (Aromatic Protons, ppm)
Target Compound ~1670, ~1605 7.3–8.4 (m, Ar-H)
5h 1663–1682 7.47–7.72 (m, Ar-H)
8a 1679, 1605 7.47–8.39 (m, Ar-H)
(I) - 7.36–7.72 (m, Ar-H)

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized for high yield?

The synthesis involves three critical steps:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH/EtOH) .
  • Benzamide coupling : Use of coupling agents like EDCI with 4-benzylbenzoic acid to attach the benzamide moiety .
  • Thioether linkage : Reaction of a 2-((3,5-dimethylphenyl)amino)-2-oxoethyl mercaptan intermediate with the thiadiazole core. Optimization includes solvent selection (e.g., dry DMF for moisture-sensitive steps), temperature control (reflux for cyclization), and purification via column chromatography or recrystallization .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • Elemental analysis : Validate stoichiometric ratios of C, H, N, and S .
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and confirm stereochemistry .

Q. How do structural modifications (e.g., substituents on the benzamide or thiadiazole) influence bioactivity?

  • Electron-withdrawing groups (e.g., -CF₃ on benzamide) enhance antibacterial activity by increasing membrane permeability .
  • Thioether linkages improve metabolic stability compared to oxygen analogs .
  • 3,5-Dimethylphenyl in the acetamide moiety may enhance hydrophobic interactions with target proteins .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic profiling : Assess bioavailability and metabolic degradation (e.g., liver microsome assays) .
  • Dosage adjustments : Optimize dosing regimens to account for poor solubility or rapid clearance .
  • Formulation strategies : Use nanoemulsions or liposomal carriers to improve tissue penetration .

Q. What computational methods are suitable for predicting target interactions and optimizing binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR models : Correlate substituent electronegativity or logP values with IC₅₀ data to guide derivatization .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • HPLC-MS monitoring : Detect trace impurities (e.g., unreacted intermediates or oxidation byproducts) .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress .
  • Green chemistry approaches : Replace toxic solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) .

Q. What experimental controls are critical when assessing anticancer activity in cell lines?

  • Positive controls : Use cisplatin or doxorubicin to validate assay sensitivity .
  • Cytotoxicity assays : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to assess selectivity .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

Methodological Considerations

Q. How should researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Q. What strategies validate the compound’s mechanism of action in antimicrobial studies?

  • Time-kill assays : Track bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .
  • Resistance induction tests : Serial passage assays to evaluate mutation frequency under sub-MIC conditions .
  • Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to detect cell wall disruption .

Data Analysis and Reporting

Q. How to statistically analyze dose-response data for publication?

  • Nonlinear regression : Fit data to a sigmoidal curve (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ .
  • Error bars : Report SEM from ≥3 independent replicates .
  • ANOVA with post-hoc tests : Compare efficacy across derivatives (p<0.05 significance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.